(4-Methoxyphenyl)methyl isobutyrate

Isomer Chemistry Regulatory Compliance Chemical Identity

(4-Methoxyphenyl)methyl isobutyrate (CAS 71172-26-4), also known as p-anisyl isobutyrate, is a member of the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) fragrance structural group, formed by the esterification of 4-methoxybenzyl alcohol with isobutyric acid. It is officially listed as an EU-authorized flavoring substance (FL No.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 71172-26-4
Cat. No. B1214187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxyphenyl)methyl isobutyrate
CAS71172-26-4
Synonyms(4-methoxyphenyl)methyl isobutyrate
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OCC1=CC=C(C=C1)OC
InChIInChI=1S/C12H16O3/c1-9(2)12(13)15-8-10-4-6-11(14-3)7-5-10/h4-7,9H,8H2,1-3H3
InChIKeyZOXXODFRADWDHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (4-Methoxyphenyl)methyl isobutyrate (CAS 71172-26-4) — Sourcing This Specialty Aroma Chemical


(4-Methoxyphenyl)methyl isobutyrate (CAS 71172-26-4), also known as p-anisyl isobutyrate, is a member of the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) fragrance structural group, formed by the esterification of 4-methoxybenzyl alcohol with isobutyric acid [1]. It is officially listed as an EU-authorized flavoring substance (FL No. 09.895) and is registered under EU REACH for use as a perfuming component in cosmetic products [2][3]. Its physicochemical profile includes a molecular formula of C12H16O3, a molecular weight of 208.25 g/mol, a boiling point of 280.5 °C at 760 mmHg, and an estimated logP of 2.90–3.20 [4][5].

The Limitations of Simple Anisyl Ester Interchangeability


Direct substitution within the anisyl ester family is not straightforward due to distinct differences in regulatory clearances, olfactory properties, and safety profiles. While many anisyl esters share the 4-methoxybenzyl alcohol moiety, the acid component dictates specific regulatory listings (e.g., FEMA GRAS status) and olfactory characteristics [1]. For example, anisyl acetate (CAS 104-21-2) is 'similar but more fruity' compared to the target isobutyrate . Furthermore, the (4-methoxyphenyl)methyl isobutyrate isomer (para-substituted, CAS 71172-26-4) must be distinguished from its less common structural isomer, anisyl isobutyrate (CAS 66989-82-0), which has a different molecular formula (C11H14O3) and distinct physical properties . Established safety evaluations within the AAASAE framework are composition-specific, and the maximum skin exposure levels vary significantly across the group (0.01% to 4.17%), making compound-specific safety data, such as the published toxicological review for this exact CAS number, essential for procurement decisions [2].

Quantitative Evidence Supporting the Selection of (4-Methoxyphenyl)methyl isobutyrate (CAS 71172-26-4)


Isomeric Specificity: Para-Substituted vs. General 'Anisyl Isobutyrate'

The target compound, (4-Methoxyphenyl)methyl isobutyrate (CAS 71172-26-4), is the specifically para-substituted isomer. A common point of confusion is the generic name 'anisyl isobutyrate,' which is also assigned to CAS 66989-82-0. These are distinct chemical entities with different molecular formulas. The target compound (para, MW 208.25 g/mol) is the variant explicitly evaluated in the published RIFM safety assessment and registered under the EU REACH regulation, whereas the CAS 66989-82-0 entry (MW 194.23 g/mol) has no such documented safety review for fragrance use [1]. Procurement of the correct isomer is critical for regulatory compliance and safety substantiation.

Isomer Chemistry Regulatory Compliance Chemical Identity

Olfactory Profile Differentiation: Isobutyrate vs. Acetate Ester

The qualitative odor description for (4-methoxyphenyl)methyl isobutyrate is recorded as 'similar to the acetate, but more fruity' . This profile is consistent with the general observation that isobutyrate esters (branched C4) tend to impart a more diffusive, fruity, and often sweeter character compared to their linear chain analogs or shorter-chain esters like acetates, which are described as more floral and powdery [1]. While quantitative odor detection threshold (ODT) data for this specific compound is not available in the public literature, its classification as an EU-approved flavoring substance (FL No. 09.895) confirms its established organoleptic utility [2].

Olfactory Science Fragrance Formulation Sensory Analysis

Physicochemical Property Differentiation: LogP and Boiling Point

The target compound exhibits a significantly higher estimated logP (2.90–3.20) [1][2] and a higher boiling point (280.5 °C) compared to closely related anisyl esters such as anisyl formate (logP 1.62) [3] and anisyl acetate (boiling point ~235 °C) . This higher hydrophobicity and lower volatility can be advantageous in applications requiring longer-lasting fragrance substantivity on skin or in product formulations, or where a less volatile top-note is needed.

Physicochemical Properties Formulation Science Volatility Control

Safety Profile: Documented Non-Sensitizing and Low Acute Toxicity at Current Use Levels

A specific toxicological and dermatological review for (4-methoxyphenyl)methyl isobutyrate has been conducted and published as part of the RIFM safety assessment program [1]. The broader AAASAE group assessment concluded that these compounds, including the target molecule, 'have low acute toxicity' and are 'generally not irritating or sensitizing at the current levels of exposure' [2]. This provides a substantiated safety basis that is publicly available and peer-reviewed, unlike many lesser-studied analog esters. The calculated maximum skin exposures for this structural class vary widely (0.01% to 4.17%), highlighting the need for compound-specific data to determine safe use levels [2].

Toxicology Safety Assessment Regulatory Science

Approved Applications for Sourcing (4-Methoxyphenyl)methyl isobutyrate


Fragrance Formulation in EU-Compliant Cosmetic Products

This compound is explicitly approved under the EU Cosmetics Regulation as a perfuming component with the INCI name P-ANISYL ISOBUTYRATE [1]. The published safety review confirms it is non-sensitizing at current dermal exposure levels for personal care products like fine fragrances, shampoos, and soaps [2]. Its higher logP compared to formate and acetate esters suggests a longer substantivity on skin, making it a candidate for base-note enhancement [3].

Flavor Ingredient for EU-Authorized Food and Beverage Applications

As a listed EU Flavouring Substance (FL No. 09.895), the compound is authorized for use in food and beverage flavor formulations within the European Union [1]. Its organoleptic profile, described as 'more fruity' than the acetate analog, allows flavorists to introduce a sweet, fruity nuance that is distinct from the floral-cherry character of anisyl acetate [2].

Analytical Reference Standard for Para-Anisyl Ester Identification

Owing to the documented isomeric confusion between the para-substituted isomer (C12H16O3, CAS 71172-26-4) and other anisyl isobutyrate entries (e.g., CAS 66989-82-0, C11H14O3), this compound serves as a critical reference standard for GC-MS or HPLC method development [1]. Validated separation methods on reverse-phase columns are available, facilitating the identification and quantification of this specific isomer in complex fragrance mixtures [2].

Scientific Research on Structure-Odor Relationships within the AAASAE Group

The compound is part of the structurally well-defined AAASAE group, which has been systematically evaluated for both toxicology and metabolism [1]. Its role as an isobutyrate ester makes it a valuable tool in studies investigating the impact of branching in the acid moiety on organoleptic properties and carboxylesterase-mediated metabolism, allowing for controlled comparisons with linear butyrate or propionate esters [2].

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